Cas no 16335-07-2 (2-aminoquinoline-4-carboxamide)

2-aminoquinoline-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-Quinolinecarboxamide,2-amino-
- 2-aminoquinoline-4-carboxamide
- 2-Amino-chinolin-4-carbonsaeure-amid
- 2-Amino-cinchoninsaeureamid
- 2-amino-quinoline-4-carboxylic acid amide
- AC1L5K8S
- AC1Q5D7V
- AR-1D8921
- CTK4D1521
- NSC26049
- SB68348
- 4-Quinolinecarboxamide, 2-amino-
- EN300-119560
- DTXSID00282465
- NSC-26049
- 16335-07-2
- CS-0224460
- CHEMBL4593743
- AKOS004123369
-
- インチ: InChI=1S/C10H9N3O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14)
- InChIKey: NMRWCMUREKFWON-UHFFFAOYSA-N
- ほほえんだ: NC1C=C(C(N)=O)C2C(=CC=CC=2)N=1
計算された属性
- せいみつぶんしりょう: 187.07467
- どういたいしつりょう: 187.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 82Ų
じっけんとくせい
- PSA: 82
- LogP: 2.19740
2-aminoquinoline-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119560-0.1g |
2-aminoquinoline-4-carboxamide |
16335-07-2 | 95% | 0.1g |
$301.0 | 2023-02-18 | |
Enamine | EN300-119560-0.25g |
2-aminoquinoline-4-carboxamide |
16335-07-2 | 95% | 0.25g |
$431.0 | 2023-02-18 | |
1PlusChem | 1P001UID-50mg |
4-Quinolinecarboxamide, 2-amino- |
16335-07-2 | 95% | 50mg |
$260.00 | 2025-02-19 | |
A2B Chem LLC | AA85397-2.5g |
4-Quinolinecarboxamide, 2-amino- |
16335-07-2 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
A2B Chem LLC | AA85397-50mg |
4-Quinolinecarboxamide, 2-amino- |
16335-07-2 | 95% | 50mg |
$248.00 | 2024-04-20 | |
1PlusChem | 1P001UID-500mg |
4-Quinolinecarboxamide, 2-amino- |
16335-07-2 | 95% | 500mg |
$790.00 | 2025-02-19 | |
Aaron | AR001UQP-5g |
4-Quinolinecarboxamide, 2-amino- |
16335-07-2 | 95% | 5g |
$3497.00 | 2023-12-15 | |
Enamine | EN300-119560-1000mg |
2-aminoquinoline-4-carboxamide |
16335-07-2 | 95.0% | 1000mg |
$871.0 | 2023-10-03 | |
A2B Chem LLC | AA85397-500mg |
4-Quinolinecarboxamide, 2-amino- |
16335-07-2 | 95% | 500mg |
$750.00 | 2024-04-20 | |
1PlusChem | 1P001UID-100mg |
4-Quinolinecarboxamide, 2-amino- |
16335-07-2 | 95% | 100mg |
$370.00 | 2025-02-19 |
2-aminoquinoline-4-carboxamide 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
2-aminoquinoline-4-carboxamideに関する追加情報
Professional Introduction to 4-Quinolinecarboxamide,2-amino- (CAS No. 16335-07-2)
4-Quinolinecarboxamide,2-amino-, identified by its Chemical Abstracts Service (CAS) number 16335-07-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amide derivative belongs to the quinoline family, a class of molecules widely recognized for their diverse biological activities and applications in drug development. The structural framework of 4-Quinolinecarboxamide,2-amino- incorporates both an amide functional group and an amino substituent, which contribute to its unique chemical properties and potential therapeutic utilities.
The compound’s molecular structure, characterized by a fused benzene and pyridine ring system, positions it as a versatile scaffold for medicinal chemists. Quinoline derivatives have long been explored for their antimicrobial, antimalarial, and anticancer properties. Among these derivatives, amides exhibit enhanced solubility and metabolic stability, making them attractive candidates for further pharmacological investigation. The presence of both an amide and an amino group in 4-Quinolinecarboxamide,2-amino- suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating disease pathways.
Recent advancements in computational chemistry and high-throughput screening have facilitated the discovery of novel quinoline-based therapeutics. Studies have demonstrated that modifications at the 4-position of the quinoline core can significantly alter binding affinity and selectivity towards specific biological targets. The 4-Quinolinecarboxamide,2-amino- scaffold has been investigated in several preclinical studies for its potential role in inhibiting kinases and other enzymes implicated in cancer progression. Its ability to engage with these targets may provide insights into developing next-generation anticancer agents.
In addition to its oncology applications, 4-Quinolinecarboxamide,2-amino- has shown promise in addressing infectious diseases. Emerging research indicates that quinoline derivatives can disrupt bacterial biofilm formation and inhibit viral replication by targeting essential metabolic pathways. The amide group’s role in stabilizing protein-ligand interactions makes it particularly useful for designing molecules that can interfere with bacterial enzymes or viral proteases. This has sparked interest in exploring 4-Quinolinecarboxamide,2-amino- as a lead compound for developing novel antibiotics or antivirals.
The synthesis of 4-Quinolinecarboxamide,2-amino- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted quinoline precursors with carboxylic acid derivatives followed by amidation steps. Advances in catalytic methods have enabled more efficient and sustainable synthesis of this compound, aligning with global efforts to reduce the environmental impact of pharmaceutical manufacturing.
From a pharmacokinetic perspective, the amide group in 4-Quinolinecarboxamide,2-amino- contributes to improved oral bioavailability and prolonged circulation time upon administration. These characteristics are desirable for therapeutic agents intended for systemic delivery. Additionally, the compound’s ability to cross biological membranes makes it a candidate for topical applications as well as systemic treatments. Investigational studies are ongoing to optimize dosage formulations and delivery systems that maximize therapeutic efficacy while minimizing side effects.
The regulatory landscape for quinoline derivatives is shaped by stringent guidelines aimed at ensuring safety and efficacy before clinical translation. Preclinical data generation involves rigorous testing across multiple models to assess toxicity profiles, pharmacodynamics, and pharmacokinetics. The growing body of research on 4-Quinolinecarboxamide,2-amino- supports its potential as a drug candidate but underscores the need for comprehensive toxicological evaluation before human trials.
In conclusion,4-Quinolinecarboxamide,2-amino- (CAS No. 16335-07-2) represents a promising scaffold with broad therapeutic implications. Its unique structural features position it as a valuable asset in medicinal chemistry efforts targeting cancer, infectious diseases, and other debilitating conditions. As research continues to uncover new biological functions of quinoline derivatives,4-Quinolinecarboxamide,2-amino-* may emerge as a key molecule in the development of innovative treatments for unmet medical needs.
16335-07-2 (2-aminoquinoline-4-carboxamide) 関連製品
- 900000-36-4(4-{(naphthalen-1-yl)methylsulfanyl}-1-(pyridin-4-yl)methyl-1H,2H,5H,6H,7H-cyclopentadpyrimidin-2-one)
- 1891285-83-8(3-(3-methoxy-2-methylphenyl)butan-1-amine)
- 1368246-49-4(2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid)
- 41103-17-7(Ethyl 4-chloropyrimidine-5-carboxylate)
- 864938-88-5(5-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiophene-2-carboxamide)
- 356530-62-6(N-(3-Methylbenzyl)-1-phenylethanamine)
- 34750-23-7(ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate)
- 136333-97-6(Methyl 4-(2-bromoethyl)benzoate)
- 2680753-53-9(5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid)
- 1250485-87-0(N-[5-(diethylamino)pentan-2-yl]cyclobutanamine)




